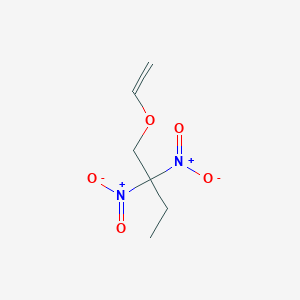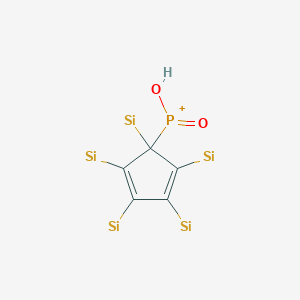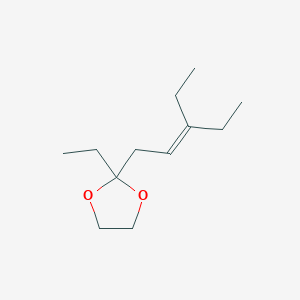
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. These compounds are often used as solvents, intermediates in organic synthesis, and in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of dioxolanes can be carried out in large-scale reactors with continuous feed of reactants and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or participating in chemical reactions that modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar properties but a different ring structure.
1,4-Dioxane: A six-membered cyclic ether with two oxygen atoms at the 1 and 4 positions.
2-Methyl-2-(3-methylpent-2-en-1-yl)-1,3-dioxolane: A structurally similar compound with different substituents.
Uniqueness
2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is unique due to its specific substituents and the resulting chemical properties
Propriétés
Numéro CAS |
89839-77-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-ethyl-2-(3-ethylpent-2-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-4-11(5-2)7-8-12(6-3)13-9-10-14-12/h7H,4-6,8-10H2,1-3H3 |
Clé InChI |
XDVLMYIHJOOGME-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCC1(OCCO1)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)

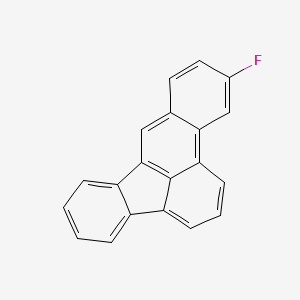
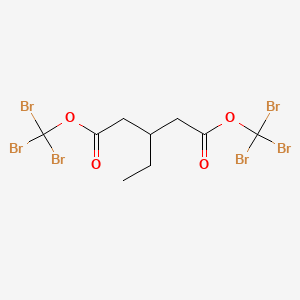
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
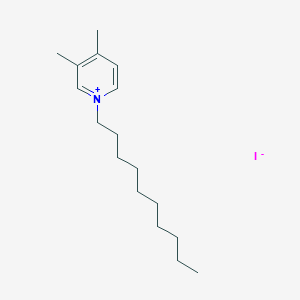
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
